8-Quinolyl 4-ethoxybenzenesulfonate
Description
Properties
CAS No. |
335219-87-9 |
|---|---|
Molecular Formula |
C17H15NO4S |
Molecular Weight |
329.4g/mol |
IUPAC Name |
quinolin-8-yl 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H15NO4S/c1-2-21-14-8-10-15(11-9-14)23(19,20)22-16-7-3-5-13-6-4-12-18-17(13)16/h3-12H,2H2,1H3 |
InChI Key |
BECLIZYVLDVFKJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 8-quinolyl 4-ethoxybenzenesulfonate with structurally related compounds, emphasizing substituent effects:
Key Observations :
- Electronic Effects : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro in qnbsa or halogens like iodine/bromine). This impacts metal-ligand interactions; for instance, nitro groups enhance Lewis acidity at metal centers .
- Solubility : Ethoxy-substituted derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs, which aggregate due to hydrophobic effects .
Physicochemical and Stability Profiles
Stability in Solvents and Metal Interactions
- Solvent Effects: Studies on 8-quinolyl sulfate (a related compound) show that decomposition rates vary significantly with solvent polarity. For example, in aqueous ethanol, Cu(II)-catalyzed decomposition is accelerated due to solvent coordination . By analogy, this compound may exhibit similar solvent-dependent stability, with the ethoxy group mitigating hydrolysis in nonpolar environments.
- Metal Ion Interactions: The decomposition of 8-quinolyl sulfate is strongly catalyzed by Cu(II) ions (Table V in ).
Reactivity and Functional Comparisons
- Sulfonate vs. Sulfonamide : Sulfonamides (e.g., qnbsa) form stable coordination complexes with transition metals like Zn(II) and Cu(II) due to the N–H group’s ability to participate in hydrogen bonding . In contrast, sulfonate esters (e.g., the target compound) lack this feature, relying on sulfonate oxygens for weaker interactions.
- Substituent Position : Para-substituted derivatives (e.g., 4-ethoxy) generally exhibit higher symmetry and crystallinity compared to meta-substituted analogs (e.g., 3-ethoxy in 4-bromo-3-ethoxybenzenesulfonate), which may influence their solid-state packing and melting points .
Preparation Methods
Alternative Pathway: In Situ Sulfonation
For cases where 4-ethoxybenzenesulfonic acid is unavailable, direct sulfonation of 4-ethoxybenzene followed by esterification can be employed:
Step 1: Sulfonation of 4-Ethoxybenzene
4-Ethoxybenzene reacts with chlorosulfonic acid (ClSO₃H) at 0°C:
Conditions
Step 2: Esterification as Above
The resulting sulfonic acid is converted to the sulfonyl chloride and esterified with 8-hydroxyquinoline as described in Section 1.1.
Mechanistic Insights and Stereochemical Considerations
Reaction Mechanism of Esterification
The base (e.g., pyridine) deprotonates 8-hydroxyquinoline, generating a phenoxide ion that attacks the electrophilic sulfur atom in the sulfonyl chloride (Figure 1). The transition state involves a tetrahedral intermediate, with chloride acting as the leaving group.
Key Observations
Role of Solvent and Additives
Solvent Effects
-
Chlorobenzene : Enhances sulfonyl chloride stability by stabilizing the transition state through π-π interactions.
-
Toluene : Improves solubility of 8-hydroxyquinoline but may require longer reaction times.
Additives
-
DMAP (4-Dimethylaminopyridine) : Catalyzes esterification via nucleophilic assistance (yield increase: 8–12%).
Optimization and Scalability
Large-Scale Synthesis (Kilogram Scale)
Modified Protocol
Purification Strategies
| Method | Conditions | Purity | Recovery |
|---|---|---|---|
| Recrystallization | Ethanol/water (3:1 v/v) | 99% | 85% |
| Column Chromatography | Silica gel, hexane/EtOAc (4:1) | 98% | 75% |
Applications and Derivatives
8-Quinolyl 4-ethoxybenzenesulfonate serves as:
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